molecular formula C8H4N3NaO2S B6162318 sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1201199-06-5

sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B6162318
CAS No.: 1201199-06-5
M. Wt: 229.2
InChI Key:
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Description

Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with carbon disulfide and hydrazine hydrate under basic conditions to form the thiadiazole ring . The resulting intermediate is then carboxylated using sodium chloroacetate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the carboxylate.

Mechanism of Action

The mechanism of action of sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate stands out due to its specific combination of a thiadiazole ring and a pyridine moiety, which imparts unique chemical and biological properties.

Properties

CAS No.

1201199-06-5

Molecular Formula

C8H4N3NaO2S

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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